D-Arginine methyl ester
Description
Historical Trajectories and Foundational Studies of D-Amino Acid Derivatives
Historically, D-amino acids were considered unnatural and of minor biological importance compared to their L-enantiomers, which are the primary building blocks of proteins in most living organisms. However, research over the past few decades has revealed that D-amino acids are naturally present in various organisms, from bacteria to mammals, and are involved in a range of physiological processes. This has led to a renewed interest in studying the biological effects of D-amino acid derivatives. Foundational work on arginine derivatives, for instance, has often highlighted the starkly different, and sometimes opposing, effects of the D- and L-isomers, laying the groundwork for more focused investigations into compounds like D-Arginine methyl ester.
Stereochemical Significance of D-Arginine in Biochemical Systems
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function. In the case of arginine, the orientation of the amino group at the alpha-carbon dictates whether it is the D- or L-isomer. This seemingly subtle difference has profound implications for how the molecule interacts with enzymes, receptors, and other biological targets, which are themselves chiral. The effects of arginine and its derivatives are often stereospecific, meaning that one isomer is biologically active while the other is inactive or has a different effect. For example, nitric oxide synthase (NOS), an enzyme that synthesizes the signaling molecule nitric oxide (NO) from L-arginine, is highly stereospecific and does not utilize D-arginine as a substrate. scielo.br This stereospecificity is a fundamental principle that underpins the distinct research applications and therapeutic hypotheses for D-Arginine and its derivatives.
Overview of Established and Emerging Research Domains for this compound
Research into this compound and its analogues has uncovered promising activities in several key areas of biomedical science.
Cardiovascular Research: One of the most prominent research areas for this compound is in cardiovascular health. Studies have reported that this compound exhibits cardioprotective and antiarrhythmic properties. tandfonline.com In some biological tests, the D-isomer of arginine methyl ester was found to be more active than the L-isomer. tandfonline.com The synthesis of rigid analogues of this compound has been pursued to develop compounds with enhanced antiarrhythmic activity. tandfonline.comtandfonline.com In studies on isolated hearts, D-arginine was used as a control to investigate the effects of L-arginine on cardiac perfusion and function after cold preservation. ahajournals.orgnih.gov While L-arginine perfusion improved cardiac performance, the D-arginine treated group showed reduced cardiac efficiency, highlighting the stereospecific nature of these effects. ahajournals.org
Cancer Research: In the field of oncology, the stereochemistry of arginine plays a crucial role in its effect on tumor growth. High doses of L-arginine have been shown to be stimulatory for tumors, whereas D-arginine has an inhibitory effect. nih.gov Specifically, D-arginine has been demonstrated to significantly inhibit the growth of Yoshida's sarcoma in rats. nih.gov This opposing action based on stereochemistry underscores the rationale for investigating D-arginine derivatives like its methyl ester as potential anti-cancer agents. Furthermore, the inactive enantiomer, N(G)-nitro-D-arginine methyl ester (D-NAME), had no effect on the initial nitric oxide burst or on the apoptosis of tumor cells in vivo, in contrast to its L-counterpart, further emphasizing the stereospecificity of these pathways in cancer biology. aacrjournals.org
Neuroscience and Beyond: While much of the neuroscience research has focused on the L-arginine derivative L-NAME as a nitric oxide synthase inhibitor, the use of D-NAME as a control has been crucial in elucidating the specific roles of NO in neurotransmission and neuroprotection. chemimpex.com The lack of effect of D-arginine on cGMP accumulation and nitrite (B80452) levels in adrenal cells, in contrast to L-arginine, further supports the stereospecific involvement of the nitric oxide pathway. oup.com
The following table summarizes key research findings related to this compound and its derivatives:
| Research Area | Compound(s) | Key Findings | Reference(s) |
| Cardiovascular | This compound | Reported to have cardioprotective and antiarrhythmic activity; more active than the L-isomer in some tests. | tandfonline.com |
| Rigid analogues of this compound | Synthesized to investigate and potentially enhance antiarrhythmic properties. | tandfonline.comtandfonline.com | |
| D-Arginine | Used as a control in heart perfusion studies; showed reduced cardiac efficiency compared to L-arginine after hypothermia. | ahajournals.orgnih.gov | |
| Cancer | D-Arginine | Inhibited the growth of Yoshida's sarcoma in rats, contrasting with the stimulatory effect of L-arginine. | nih.gov |
| N(G)-nitro-D-arginine methyl ester (D-NAME) | Used as an inactive control in studies of nitric oxide's role in tumor cell apoptosis. | aacrjournals.orgelsevier.com | |
| Neuroscience & Endocrinology | D-Arginine | Had no effect on cGMP accumulation or nitrite levels in adrenal cells, unlike L-arginine. | oup.com |
Scholarly Rationale for Focused Investigation of this compound
The primary scholarly rationale for the focused investigation of this compound stems from its distinct stereochemical properties and the resulting unique biological activities compared to its L-enantiomer. The consistent observation of stereospecific effects across different biological systems provides a strong impetus for studying the D-isomer as a separate entity with its own therapeutic potential.
The inhibitory effects of D-arginine on tumor growth, in direct opposition to the stimulatory effects of L-arginine, present a compelling case for developing D-arginine derivatives as potential cancer therapeutics. nih.gov Similarly, the discovery that this compound possesses cardioprotective and antiarrhythmic activity, in some cases greater than its L-counterpart, justifies further research into its mechanisms of action and potential clinical applications. tandfonline.com
In essence, the investigation of this compound is driven by the potential to uncover novel therapeutic agents with distinct and potentially advantageous profiles compared to their L-isomers, and to refine our understanding of the intricate role of stereochemistry in pharmacology and physiology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDXNCMJBOYJV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of D Arginine Methyl Ester
Classical and Modern Synthetic Routes for D-Arginine Methyl Ester Synthesis
The preparation of this compound primarily involves the esterification of the carboxylic acid group of D-arginine. This transformation can be achieved through several synthetic pathways, broadly categorized into catalytic and reagent-based approaches.
The direct esterification of amino acids, including D-arginine, is a fundamental reaction in organic synthesis. A variety of reagents and catalytic systems have been developed to facilitate this conversion efficiently.
One of the most common and straightforward methods for synthesizing amino acid methyl esters is the Fischer-Speier esterification. This method involves refluxing the amino acid in methanol in the presence of a strong acid catalyst google.com. Gaseous hydrogen chloride is a traditional catalyst for this reaction, though other acids like sulfuric acid and p-toluenesulfonic acid can also be employed nih.gov. The reaction proceeds by protonation of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol.
Thionyl chloride in methanol is another widely used reagent for the esterification of amino acids nih.gov. This system is effective as thionyl chloride reacts with methanol to form methylchlorosulfite and HCl in situ, which then drives the esterification. For instance, D-arginine analogs have been converted to their corresponding methyl esters using thionyl chloride and methanol tandfonline.com.
A milder and more convenient modern approach utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature nih.govresearchgate.net. This method has been shown to be efficient for the esterification of a wide range of amino acids, affording the corresponding methyl ester hydrochlorides in good to excellent yields nih.govresearchgate.net. The reaction is believed to proceed through the in situ generation of HCl from the reaction of TMSCl and methanol.
Another strategy involves the use of protecting groups. For example, Boc-protected arginine can be esterified with long-chain alcohols, followed by the deprotection of the Boc group to yield the desired arginine ester nih.govacs.org. While this is a two-step process, it offers the advantage of compatibility with other sensitive functional groups that might be present in more complex substrates.
The following table summarizes various reagent-based approaches for the synthesis of amino acid methyl esters, which are applicable to D-Arginine.
| Reagent/Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Methanol/HCl (gas) | Reflux | High yield, well-established | Requires handling of corrosive gas |
| Thionyl chloride/Methanol | 0°C to room temperature | High yield, readily available reagents | Generates SO2 and HCl as byproducts |
| Trimethylchlorosilane/Methanol | Room temperature | Mild conditions, good to excellent yields nih.gov | TMSCl is moisture sensitive |
| Strong Acid (e.g., H2SO4, p-TsOH)/Methanol | Reflux | Effective for various amino acids | May require harsh conditions and careful workup |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include reaction time, temperature, and the molar ratio of reactants.
In the Fischer-Speier esterification, the reaction is typically carried out at the reflux temperature of methanol to drive the equilibrium towards the product side google.com. The reaction time can range from a few hours to overnight, and monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the point of completion nih.gov. For the synthesis of amino acid methyl esters, a process involving repeated cycles of refluxing in methanol with a strong acid, followed by concentration, has been patented to improve yields google.com.
When using trimethylchlorosilane, the reaction is generally performed at room temperature, which is a significant advantage in terms of energy consumption and for substrates that may be sensitive to higher temperatures nih.gov. The molar ratio of TMSCl to the amino acid is typically around 2:1 nih.gov.
Purification of the final product is a critical step. This compound is usually isolated as its hydrochloride salt, which is a stable, crystalline solid nih.govresearchgate.net. The crude product obtained after evaporation of the solvent can be purified by recrystallization from a suitable solvent system, such as methanol/ether researchgate.net. Ion-exchange chromatography can also be employed for the purification of arginine derivatives tandfonline.com.
Enantiomeric Resolution Techniques for this compound
The production of enantiomerically pure this compound is often necessary, particularly for pharmaceutical applications where stereochemistry plays a critical role in biological activity. Resolution techniques are employed to separate the desired D-enantiomer from a racemic mixture of DL-Arginine methyl ester.
Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. Trypsin, a serine protease, is known to specifically hydrolyze peptide bonds C-terminal to L-lysine and L-arginine residues. This enzymatic specificity can be exploited for the resolution of racemic mixtures of arginine esters.
Experimental results have indicated that DL-Cα-methyl-arginine methyl ester can be resolved by trypsin nih.govresearchgate.net. The principle of this resolution lies in the enantioselective hydrolysis of the L-enantiomer of the arginine methyl ester by trypsin, leaving the D-enantiomer unreacted. The unreacted this compound can then be separated from the hydrolyzed L-arginine. While the concept is sound, practical challenges in the workup and separation of the product from the reaction mixture have been noted nih.govresearchgate.net.
The general scheme for trypsin-mediated resolution is as follows:
(DL)-Arginine methyl ester + H₂O --(Trypsin)--> L-Arginine + (D)-Arginine methyl ester
Chemical resolution is a classical method for separating enantiomers and involves the use of a chiral resolving agent to form diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.
For the resolution of DL-arginine, various chiral organic acids can be used as resolving agents. A patented method describes the use of D-3-bromocamphor-8-sulfonic acid or its salt to optically resolve DL-arginine google.com. This process involves the precipitation of the D-3-bromocamphor-8-sulfonate salt of D-arginine, which can then be isolated by filtration and hydrolyzed to yield pure D-arginine google.com. This resolved D-arginine can subsequently be esterified to produce enantiomerically pure this compound.
The selection of the resolving agent and the solvent system is critical for successful chemical resolution. The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts.
Advanced Chemical Modification and Derivatization Strategies
This compound can serve as a versatile scaffold for further chemical modifications to generate a diverse range of derivatives with tailored properties. These modifications can target the α-amino group, the guanidinium (B1211019) side chain, or the methyl ester functionality.
Derivatization of the α-amino group is a common strategy. For instance, acylation of the α-amino group of arginine esters can be achieved using acid chlorides under Schotten-Baumann conditions to produce Nα-acyl arginine esters sapub.org. This approach has been used to synthesize cationic surfactants from L-arginine ethyl ester, and a similar strategy could be applied to this compound sapub.org.
Modification of the guanidinium group of arginine is more challenging due to its high pKa of approximately 12.5, which makes it a weak nucleophile under physiological conditions nih.gov. However, methods have been developed for the direct acylation of the guanidinium side chain in peptides using activated esters in the presence of a strong, non-nucleophilic base like Barton's base nih.gov. Another approach involves the reaction of the guanido group with 1,2-dicarbonyl compounds, such as 1,2-cyclohexanedione, in an alkaline aqueous medium researchgate.net.
Furthermore, the methyl ester group itself can be a site for modification, for example, through transesterification with other alcohols to generate different alkyl esters. The arginine backbone can also be incorporated into more complex structures, such as biodegradable poly(ether ester amide)s for gene delivery applications, where L-arginine diesters are used as monomers in polycondensation reactions rsc.org.
For analytical purposes, derivatization is often employed to enhance detection in chromatographic methods. Reagents such as o-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are used for the fluorescent derivatization of amino acids and their esters researchgate.net.
Synthesis of Guanidino-Modified this compound Derivatives
The guanidinium group of arginine is a key feature for many of its biological activities, and its modification can lead to derivatives with altered properties. Direct labeling of the guanidinium group in native peptides can be achieved using various reporter groups like fluorophores and biotin under mild conditions. nih.gov This process often involves the use of a strong, non-nucleophilic base, such as Barton's base, to deprotonate the guanidinium group, facilitating its subsequent acylation. nih.gov
Guanidinylation of ornithine precursors is another common strategy to produce arginine derivatives. nih.gov This can be achieved using various guanidinylating reagents, which can be synthesized from guanidine hydrochloride and different chloroformates. nih.gov The resulting disubstituted guanidines can then be used to guanidinylate an ornithine derivative, such as Nα-Fmoc-Orn, in a one-pot reaction. nih.gov This method allows for the introduction of lipophilic, enzyme-sensitive alkoxycarbonyl groups, which can temporarily mask the charge of the guanidinium group and potentially improve membrane permeability. nih.gov
Alpha-Amino and Carboxyl Terminal Functionalization
The alpha-amino and carboxyl groups of this compound provide convenient handles for chemical modification. Esterification of the carboxyl group is a common first step. A facile method for synthesizing amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. nih.gov This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids. nih.gov
The alpha-amino group can be functionalized through various reactions, such as N-alkylation. Nα-alkylation can induce significant structural changes, including the potential for cis-isomerism in the amide bond and increased basicity. nih.gov These modifications can lead to peptidomimetics with improved biological properties. nih.gov
A versatile method for incorporating amino acids, including their methyl esters, onto nucleoside building blocks involves a domino carboxamidation reaction. beilstein-journals.org This approach allows for the simultaneous introduction of multiple functional groups, as the alpha-amino group links to the nucleoside, while the side chain and the alpha-carboxylate remain as additional functionalities. beilstein-journals.org
Incorporation into Peptidic and Peptidomimetic Scaffolds
D-arginine and its derivatives are frequently incorporated into peptidic and peptidomimetic scaffolds to enhance their biological activity. The guanidinium group of arginine is crucial for electrostatic interactions with negatively charged biological membranes. mdpi.com The incorporation of D-amino acids can alter both the side-chain and backbone properties of a peptide, potentially increasing its stability against proteolysis. mdpi.com
The design of peptidomimetics often involves creating conformationally constrained amino acid analogs to control the three-dimensional arrangement of key pharmacophore elements. mdpi.com This can be achieved by introducing structural modifications that limit the rotational freedom of the amino acid side chain.
Arginine-rich cell-penetrating peptides (CPPs) are a well-known class of molecules that can transport various cargo across cell membranes. mit.edu The strong bidentate hydrogen bonds formed between the guanidinium groups and oxoanions on the cell surface are critical for this process. mit.edu
Development of Fluorescent and Other Research Probes (e.g., Dansylarginine Methyl Ester Analogs)
Fluorescent probes are invaluable tools for studying biological processes. Novel chiral fluorescent probes based on the BINOL framework have been developed for the enantioselective recognition of arginine. nih.govrsc.org These probes can exhibit a "turn-on" fluorescence phenomenon upon interaction with a specific enantiomer of arginine. nih.gov
Another approach involves the use of BODIPY-based fluorescent reporters that can be conjugated to the α-amino group of an amino acid. biorxiv.org These "OMNI probes" produce a unique photophysical response depending on the identity of the adjacent amino acid side chain, allowing for the resolution and identification of all twenty native amino acids. biorxiv.org
Carbazole derivatives have also been explored as potential fluorescent probes for specific DNA secondary structures, such as the i-motif in the c-myc gene promoter. mdpi.com By conjugating a carbazole moiety with a fluorescent reporter like naphthalimide, researchers aim to develop probes that can selectively bind to and visualize these structures. mdpi.com
Analytical Characterization of Synthesized this compound and its Derivatives
The proper characterization of synthesized this compound and its derivatives is crucial to confirm their identity, purity, and structural integrity. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of molecules. For arginine methyl ester, 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. nih.gov For example, in the 1H NMR spectrum of arginine methyl ester, characteristic signals can be assigned to the methine proton, the methyl ester protons, and the methylene protons of the side chain. nih.govacs.org
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for amino acid derivatives and can provide the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. nih.gov Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis. nih.govnorthwestern.edu
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For arginine ester derivatives, characteristic IR absorption bands can be observed for N-H stretching, C-H stretching of methylene groups, C=O stretching of the ester, and C=N stretching of the guanidinium group. acs.org
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | Signals for methine proton (δ 4.14), methyl ester (δ 3.78), and side-chain methylene groups (δ 3.20, 1.95, 1.67). | nih.gov |
| 13C NMR | Resonances for ester carbonyl (δ 170.5), guanidinium carbon (δ 156.9), Cα (δ 53.8), and methyl ester carbon (δ 52.6). | nih.gov |
| ESI-MS | Observed [M+H]+ at m/z 189.1, confirming the molecular weight. | nih.gov |
| FT-IR | Characteristic peaks for NH, CH2, C=O, and C=N functional groups. | acs.org |
Chromatographic Purity and Identity Confirmation (e.g., HPLC, GC-MS for derivatized analytes)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of amino acids and their derivatives. nih.gov Reversed-phase HPLC is a common method, often requiring derivatization of the analytes with a fluorescent tag, such as ortho-phthaldialdehyde (OPA), to enable sensitive detection. nih.gov For complex biological samples, a cleanup step using solid-phase extraction may be necessary prior to HPLC analysis. nih.gov HPLC methods have been developed to separate and quantify arginine and its methylated derivatives, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, but it requires that the analytes be volatile and thermally stable. mdpi.com Since amino acids are non-volatile, a derivatization step is necessary. mdpi.comsigmaaldrich.com A common two-step derivatization procedure involves esterification of the carboxyl group to form the methyl ester, followed by acylation of the amino and guanidino groups with a reagent like pentafluoropropionic anhydride (PFPA). mdpi.comnih.govresearchgate.net The resulting derivatives are volatile and can be readily analyzed by GC-MS. mdpi.comresearchgate.net This technique is particularly useful for the quantitative analysis of amino acids and their metabolites in biological samples. nih.govnih.gov
| Technique | Derivatization | Key Application | Reference |
|---|---|---|---|
| HPLC | Ortho-phthaldialdehyde (OPA) | Quantification of arginine and methylarginines in plasma. | nih.gov |
| HPLC | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Determination of methylated arginines in rat plasma. | rsc.org |
| GC-MS | Methyl ester and pentafluoropropionyl (PFP) derivatives | Quantitative determination of amino acids and their metabolites in urine. | mdpi.comnih.govnih.gov |
| GC-MS | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Analysis of amino acids. | sigmaaldrich.com |
Stereochemical Analysis (e.g., Optical Rotation)
The stereochemical integrity of this compound is a critical parameter, as the biological and chemical properties of chiral molecules are intrinsically linked to their three-dimensional structure. Enantiomeric purity is paramount, and several analytical techniques are employed to confirm the D-configuration and quantify any potential L-enantiomer impurity. The most common and historically significant method for this analysis is polarimetry, which measures the optical rotation of the compound.
Optical rotation is the phenomenon where a chiral compound in solution rotates the plane of plane-polarized light. wikipedia.orgpressbooks.pub The direction and magnitude of this rotation are characteristic of a specific enantiomer. pressbooks.pub Compounds that rotate light to the right (clockwise) are termed dextrorotatory (+), while those that rotate light to the left (counterclockwise) are levorotatory (−). pressbooks.pub For a pair of enantiomers, the magnitude of the rotation is identical, but the direction is opposite. pressbooks.pub
The measured rotation is standardized to a value known as the specific rotation, [α], which is calculated from the observed rotation (α) using the concentration of the solution (c) and the path length of the polarimeter cell (l). wikipedia.orgpressbooks.pub The measurement is typically performed at a specific temperature (usually 20°C or 25°C) and wavelength (commonly the sodium D-line at 589 nm). wikipedia.orgpressbooks.pub
For this compound dihydrochloride, the expected specific rotation is negative, indicating it is levorotatory. This is inferred from the specific rotation of its enantiomer, L-Arginine methyl ester dihydrochloride, which is reported to be dextrorotatory. thermofisher.com A related compound, D-(−)-Cα-methyl-arginine, has also been shown to be levorotatory. nih.gov The specific rotation values for the L-enantiomer and a nitro-derivative of the D-enantiomer are detailed in the table below.
| Compound | Specific Rotation [α] | Conditions | Reference |
|---|---|---|---|
| L-Arginine methyl ester dihydrochloride | +21.0° ± 1.0° | c = 2.5 in methanol | thermofisher.com |
| Nω-Nitro-D-arginine methyl ester hydrochloride | -13.5° ± 2.0° | c = 3.2 in methanol, 20°C |
This table presents the specific optical rotation for L-Arginine methyl ester dihydrochloride and a derivative of this compound. The value for the D-enantiomer is expected to be equal in magnitude and opposite in sign to its L-counterpart.
The Clough-Lutz-Jirgensons (CLJ) rule can also be applied, which states that the optical rotation of a D-amino acid becomes more negative upon acidification of its aqueous solution. researchgate.netnih.gov This provides a chemical method to confirm the stereochemical configuration.
Beyond polarimetry, other advanced chromatographic and spectroscopic methods are crucial for a comprehensive stereochemical analysis.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. sigmaaldrich.com The method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. sigmaaldrich.com For arginine and its derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), have proven effective for direct enantiomeric resolution. sigmaaldrich.comresearchgate.net
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov CD spectra are highly sensitive to the stereochemistry and conformation of a molecule. nih.govnih.gov Studies on D- and L-arginine-based polymers have shown that they exhibit pH-dependent CD spectra, indicating distinct pH-sensitive conformations for each enantiomer. nih.gov This method provides detailed structural information that is complementary to optical rotation data.
Together, these methods—optical rotation, chiral HPLC, and CD spectroscopy—provide a robust framework for the stereochemical analysis of this compound, ensuring its enantiomeric purity and confirming its absolute configuration.
Biochemical Roles and Mechanistic Insights of D Arginine Methyl Ester
D-Arginine Methyl Ester in Nitric Oxide Metabolism and Signaling
This compound's role in nitric oxide (NO) pathways is distinct from its L-isoform counterpart. While L-Arginine is the direct precursor for enzymatic NO synthesis, D-Arginine and its derivatives appear to modulate NO production through indirect mechanisms.
Current research indicates that D-Arginine does not serve as a direct substrate for nitric oxide synthase (NOS) to generate nitric oxide. The family of NOS enzymes, which catalyze the production of NO from the amino acid arginine, is stereospecific for L-Arginine nih.govnih.gov. However, studies have shown that D-Arginine can activate cellular NO production, suggesting it influences NO synthesis through non-substrate effects rather than acting as a direct precursor or "donor" in the conventional sense nih.gov. This activation implies an indirect role in modulating the availability of NO.
The mechanism by which D-Arginine influences nitric oxide production is believed to be receptor-mediated. Research on human umbilical vein endothelial cells has demonstrated that D-Arginine activates cellular NO production through a pathway that is independent of its role as a substrate for endothelial NOS (eNOS) nih.gov. This effect is attributed to the structural similarity of the guanidinium (B1211019) group in arginine to ligands for imidazoline and α-2 adrenoceptors (α-2 AR) nih.gov.
Experimental findings show that the NO synthesis activated by D-Arginine can be inhibited by antagonists of these receptors, such as idazoxan (an antagonist for both I-receptors and α-2 AR) and rauwolscine (a specific antagonist for α-2 AR) nih.gov. This suggests that D-Arginine can act as a ligand for these cell surface receptors, triggering an intracellular signaling cascade that leads to the activation of eNOS and subsequent NO production nih.gov.
| Receptor Target | Antagonist | Effect on D-Arginine Induced NO Synthesis |
| Imidazoline Receptor | Idazoxan | Inhibition nih.gov |
| α-2 Adrenoceptor | Idazoxan, Rauwolscine | Inhibition nih.gov |
The synthesis of nitric oxide from L-Arginine is a well-established enzymatic pathway. In contrast, D-Arginine's influence on NO levels follows a different, non-enzymatic substrate route.
L-Arginine Pathway : L-Arginine is the natural substrate for all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS) researchgate.netnih.gov. The enzyme catalyzes the five-electron oxidation of a guanidino nitrogen of L-Arginine, a process that requires molecular oxygen and NADPH as co-substrates nih.govebi.ac.uk. This reaction yields nitric oxide and L-Citrulline as products nih.govebi.ac.uk. The availability of L-Arginine can be a rate-limiting factor for NO production in various physiological and pathological conditions researchgate.net.
D-Arginine Pathway : D-Arginine is not a substrate for NOS. Its modulatory effect on NO production is indirect and is initiated by binding to cell surface receptors (imidazoline and α-2 adrenoceptors), which in turn activates intracellular signaling pathways that stimulate eNOS activity nih.gov.
Table 1: Comparison of L-Arginine and D-Arginine in Nitric Oxide Synthesis
| Feature | L-Arginine | This compound (based on D-Arginine) |
| Role in NOS Pathway | Direct Substrate nih.govnih.gov | Modulator (Non-Substrate) nih.gov |
| Mechanism of Action | Enzymatic oxidation by NOS ebi.ac.uk | Receptor-mediated signaling (α-2 AR, I-receptors) nih.gov |
| Primary Products | Nitric Oxide, L-Citrulline nih.gov | Leads to NO production via signaling cascade nih.gov |
| Enzyme Specificity | Stereospecific for L-isomer nih.gov | Not a substrate for NOS nih.gov |
Influence on Cellular and Subcellular Processes
The influence of D-arginine and its derivatives, including this compound, on cellular and subcellular processes is a subject of ongoing research. The D-enantiomer of arginine often exhibits distinct biological activities compared to its more common L-isomer. These activities are frequently linked to its interaction with cell surface receptors, modulation of intracellular signaling cascades, and consequent effects on fundamental cellular functions like proliferation and programmed cell death.
While L-arginine is the well-known substrate for nitric oxide synthase (NOS), studies have revealed that D-arginine can also stimulate nitric oxide (NO) production through receptor-mediated mechanisms rather than direct enzymatic conversion. nih.gov Research in human umbilical vein endothelial cells (HUVECs) has shown that D-arginine can activate endothelial nitric oxide synthase (eNOS) by acting as a ligand for specific cell surface receptors. nih.gov
This action is attributed to the structural similarity of arginine's guanidinium group to ligands of imidazoline and α-2 adrenoceptors (α-2 AR). nih.govnih.gov The activation of NO synthesis by D-arginine was effectively inhibited by antagonists of these receptors, such as idazoxan (an imidazoline receptor antagonist) and rauwolscine (an α-2 AR antagonist), confirming the involvement of these receptors in the signaling pathway. nih.gov Furthermore, the attenuation of this signaling by pertussis toxin indicates that the pathway is mediated by G-proteins. nih.gov This receptor-based action demonstrates a "nonsubstrate" role for D-arginine in initiating NO-related signaling cascades. nih.govnih.gov
Table 1: Receptor Systems Implicated in D-Arginine Signaling
| Receptor Type | Experimental Evidence | Antagonist Used in Studies | Signaling Component | Reference |
|---|---|---|---|---|
| Imidazoline Receptors | D-arginine-induced NO production is inhibited by antagonists. | Idazoxan | G-protein | nih.govnih.gov |
| α-2 Adrenoceptors (α-2 AR) | D-arginine-induced NO production is inhibited by antagonists. | Rauwolscine | G-protein | nih.govnih.gov |
The signaling initiated by D-arginine at the cell surface is transduced intracellularly via second messenger systems, most notably involving calcium ions (Ca²⁺). nih.gov Calcium is a critical second messenger that regulates a vast array of cellular functions. nih.govepa.gov
In the transgenic beta-cell line NIT-1, D-arginine was shown to induce an increase in the cytosolic calcium concentration. nih.gov This effect was found to be completely dependent on the influx of extracellular Ca²⁺ through verapamil-sensitive, voltage-activated Ca²⁺ channels. nih.gov The proposed mechanism involves the transport of the positively charged D-arginine molecule into the cell, leading to an electrogenic effect that depolarizes the plasma membrane. This depolarization subsequently opens voltage-gated Ca²⁺ channels, allowing an influx of calcium from the extracellular environment. nih.gov
Additionally, the receptor-mediated pathway for NO production activated by arginine involves the activation of phospholipase C, which is a key enzyme in generating other second messengers that can mobilize calcium from intracellular stores. nih.gov
Table 2: Effect of D-Arginine on Calcium Signaling in NIT-1 Cells
| Parameter | Observation | Mechanism | Reference |
|---|---|---|---|
| Cytosolic Ca²⁺ Concentration | Increased | Influx of extracellular Ca²⁺ | nih.gov |
| Calcium Source | Extracellular | Opening of voltage-activated Ca²⁺ channels | nih.gov |
| Proposed Trigger | Plasma membrane depolarization | Electrogenic effect following transport of D-arginine | nih.gov |
The optical configuration of arginine plays a determining role in its effect on cell proliferation, particularly in cancer models. While high doses of L-arginine are generally considered stimulatory for tumor growth, D-arginine has been shown to have an inhibitory effect. nih.govnih.gov This suggests that D-arginine or its derivatives could act to slow down or halt the proliferation of cancer cells.
Furthermore, arginine derivatives can influence apoptosis, or programmed cell death. Deprivation of L-arginine is known to enhance apoptosis in cell cultures. nih.gov Certain derivatives, such as NG-hydroxymethyl-L-arginines and N-nitro-arginine methyl ester, have been found to induce apoptosis in cell cultures and inhibit the growth of transplantable mouse tumors. nih.gov The pro-apoptotic action of some of these compounds is linked to an increase in cytosolic Ca²⁺ concentration, which can trigger apoptotic pathways. nih.gov Given that D-arginine can also modulate intracellular calcium, it may similarly influence apoptotic processes. The inhibitory effect of D-arginine on tumor growth suggests a potential role in promoting cell cycle arrest or apoptosis in cancer cells. nih.govhealthdata.gov
Table 3: Comparative Effects of Arginine Stereoisomers on Tumor Cell Proliferation
| Compound | Effect on Tumor Cell Proliferation | Reference |
|---|---|---|
| L-Arginine | Stimulatory | nih.govnih.gov |
| D-Arginine | Inhibitory | nih.govnih.gov |
Research Applications of D Arginine Methyl Ester in Advanced Biological Systems
Cardiovascular Research
In cardiovascular studies, D-arginine and its derivatives are often employed as inactive controls to elucidate the specific roles of L-arginine and the nitric oxide (NO) pathway in vascular health.
Research has utilized D-arginine to explore vascular responses independent of endothelial nitric oxide synthase (eNOS). In studies using isolated aortic rings from rats, both D-arginine and L-arginine were found to prevent the impairment of acetylcholine-induced, endothelium-dependent vasorelaxation caused by methylglyoxal (B44143) (a glucose metabolite) and high glucose. nih.gov However, only L-arginine, not D-arginine, could prevent the inhibitory effect of the NOS inhibitor N(ω)-nitro-L-arginine methyl ester (L-NAME) on vasorelaxation. nih.gov This indicates that while L-arginine's protective effect is mediated through the eNOS pathway, D-arginine's beneficial action occurs through an eNOS-independent mechanism, potentially by scavenging harmful metabolites like methylglyoxal. nih.govfrontiersin.org
These findings suggest that arginine can mitigate endothelial dysfunction and oxidative stress induced by high glucose through mechanisms that are not solely reliant on NO production. nih.gov The differential effects of L- and D-isomers are critical for understanding the complexities of vascular regulation. nih.govnih.govfrontiersin.org
| Study Focus | Compound(s) Tested | Key Finding | Mechanism |
| Endothelial Dysfunction | D-Arginine, L-Arginine | Both isomers attenuated vasorelaxation impairment from high glucose. | D-Arginine acts via an eNOS-independent mechanism. nih.gov |
| NOS Inhibition | D-Arginine, L-Arginine, L-NAME | D-Arginine did not reverse the effects of the NOS inhibitor L-NAME. nih.gov | Confirms D-Arginine does not act as a substrate for eNOS. nih.gov |
| Oxidative Stress | D-Arginine, L-Arginine | Both isomers attenuated the production of reactive oxygen species. | Suggests a direct scavenging or antioxidant effect. nih.gov |
Studies on the microcirculation in awake hamsters have used D-arginine and its derivatives as essential negative controls. Research investigating the effects of L-arginine and the NOS inhibitor L-NAME on macromolecule extravasation (leakage) from blood vessels found that both L-arginine and L-NAME induced significant leakage. nih.gov In contrast, their biologically inactive isomers, D-arginine and D-NAME, did not produce these effects. nih.gov This demonstrates that the observed changes in microvascular permeability are specifically linked to the modulation of the L-arginine-NO synthesis pathway and are not a general effect of the amino acid structure. nih.gov These results underscore the importance of basal NO synthesis in maintaining microvascular integrity and highlight the utility of D-arginine derivatives in isolating these specific physiological mechanisms. nih.gov
Immunological Studies and Immune Response Modulation
The metabolism of L-arginine is a critical regulatory checkpoint in the immune system, profoundly affecting the function of macrophages, T cells, and other immune cells. nih.govfrontiersin.org L-arginine serves as a substrate for two key enzymes, nitric oxide synthase (NOS) and arginase, which can dictate pro-inflammatory or anti-inflammatory outcomes. nih.govfrontiersin.org
In this context, D-arginine methyl ester and D-arginine primarily serve as indispensable experimental controls. Because they are not substrates for NOS or arginase, they allow researchers to confirm that the observed immunological effects are specifically due to L-arginine metabolism. For instance, the detrimental effects of L-arginine starvation on T lymphocyte activation and proliferation are a cornerstone of understanding immune suppression. nih.gov Using D-arginine in parallel experiments helps to demonstrate that these effects are not merely due to the presence of an amino acid but to the specific depletion of the L-isomer that fuels critical immune pathways.
A significant finding regarding D-arginine's role is its neutrality in certain therapeutic contexts. Research has shown that D-arginine does not interfere with the immunosuppressive and anti-inflammatory effects of glucocorticoids. nih.gov This characteristic is valuable because it suggests that D-arginine could be used for its neuroprotective effects without disrupting essential immunomodulatory treatments. nih.gov
| Immune Process | Role of L-Arginine | Observed Role of D-Arginine | Significance |
| T Cell Function | Essential for proliferation and activation. nih.gov | Used as an inactive control to confirm L-arginine specificity. | Demonstrates the stereospecificity of immune cell metabolic requirements. |
| Macrophage Activity | Metabolized by NOS and arginase to regulate inflammation. nih.govfrontiersin.org | Not a substrate for NOS or arginase. | Allows for the study of pathways independent of canonical L-arginine enzymatic activity. |
| Glucocorticoid Action | - | Does not interfere with the immunosuppressive effects of glucocorticoids. nih.gov | Suggests potential for conjunctive therapy where D-arginine provides neuroprotection without altering desired immune modulation. |
Protein Engineering and Peptide Modification Research
The incorporation of non-native amino acids and derivatives, such as this compound, is a key strategy in protein engineering to enhance the stability and function of peptides and proteins. Research has shown that arginine itself is frequently used as a solution additive to stabilize proteins and prevent aggregation during processes like protein refolding acs.org. The mechanism involves arginine slowing down protein-protein association reactions that lead to aggregation, thereby allowing more time for correct folding acs.org.
The use of D-amino acids, the stereoisomers of the naturally occurring L-amino acids, offers a significant advantage in enhancing peptide stability. Peptides incorporating D-amino acids are more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. A recent study on arginine-rich cationic peptides demonstrated that substituting L-amino acids with D-amino acids significantly improved their resistance to proteases and enhanced their antimicrobial activity biorxiv.org. This principle suggests that peptides engineered with D-Arginine would exhibit greater stability in biological environments.
| Strategy | Mechanism | Outcome |
| D-Amino Acid Substitution | Introduction of stereoisomers not recognized by common proteases. | Increased resistance to enzymatic degradation, enhanced peptide stability biorxiv.org. |
| Arginine as an Additive | Slows protein-protein association reactions. | Prevents aggregation, facilitates correct protein refolding acs.org. |
| C-terminal Esterification | Neutralizes the charge of the terminal carboxyl group. | Alters molecular charge, solubility, and intermolecular interactions. |
De novo peptide sequencing is the process of determining the amino acid sequence of a peptide directly from its tandem mass spectrometry (MS/MS) data without relying on a protein database creative-proteomics.comwikipedia.org. This technique is crucial for identifying novel proteins, characterizing antibodies, or studying organisms with unsequenced genomes creative-proteomics.comcreative-proteomics.com. The process involves fragmenting a peptide in a mass spectrometer and analyzing the mass differences between the resulting fragment ions to deduce the sequence creative-proteomics.comcreative-proteomics.com.
The most common fragments observed are b- and y-ions, which result from the cleavage of the peptide amide bond creative-proteomics.comwikipedia.org. The presence of certain amino acids can influence fragmentation patterns. Arginine, a basic amino acid, often directs fragmentation and can lead to the neutral loss of ammonia (B1221849) from fragment ions wikipedia.org.
Chemical modification and labeling of peptides are essential techniques in proteomics. While the direct use of this compound as a labeling agent for de novo sequencing is not extensively documented, methods for the direct chemical modification of the arginine side chain in native peptides are being developed scispace.com. These methods allow for the attachment of various reporter groups, such as fluorophores or biotin, to the guanidinium (B1211019) group of arginine under mild conditions scispace.com. Such labeling can aid in protein identification and quantification.
The introduction of a known mass shift through a label, or the use of an unnatural amino acid like a D-isomer, would need to be accounted for in the de novo sequencing algorithm. The mass of this compound would be used to identify its position in the peptide chain based on the mass differences in the MS/MS spectrum.
| Technique | Principle | Relevance of Arginine/Derivatives |
| De Novo Sequencing | Deducing a peptide's amino acid sequence from its MS/MS fragmentation pattern without a database creative-proteomics.comnih.gov. | The mass of any modified arginine residue must be known to be correctly assigned in the sequence. |
| Peptide Fragmentation (CID) | Peptide ions are fragmented through collision with an inert gas, primarily breaking the amide bonds to form b- and y-ions creative-proteomics.comcreative-proteomics.com. | The basic side chain of arginine can influence fragmentation, often resulting in characteristic neutral losses wikipedia.org. |
| Peptide Labeling | Covalent attachment of a reporter group (e.g., fluorophore) to an amino acid side chain for detection or analysis scispace.com. | Methods exist for directly modifying the guanidinium group of arginine, allowing for targeted labeling scispace.com. |
Molecular Biology Investigations
Arginine methylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating gene expression nih.govfrontiersin.org. This process involves the transfer of a methyl group from S-adenosyl methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins, a reaction catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs) frontiersin.orgnih.gov.
This modification is particularly important in the context of histones, the proteins around which DNA is wound to form chromatin. Methylation of arginine residues on histone tails can alter chromatin structure, making it either more condensed or more accessible to transcription factors nih.gov. This, in turn, can lead to the repression or activation of gene transcription nih.govfrontiersin.org. For example, PRMTs can methylate transcription factors themselves, affecting their ability to bind DNA or interact with other regulatory proteins frontiersin.org.
Research in this area may utilize arginine derivatives and analogs to study the mechanisms of PRMTs and the functional consequences of arginine methylation. While the direct role of exogenously supplied this compound in regulating gene expression is not established, it could potentially be investigated as a modulator or research tool in studies of arginine metabolism and PRMT activity. The reversibility of arginine methylation is also a key area of research, as it allows for dynamic control of protein function and gene expression nih.govnih.gov.
| Enzyme Family | Function | Role in Gene Expression |
| Protein Arginine Methyltransferases (PRMTs) | Catalyze the transfer of methyl groups to arginine residues in proteins frontiersin.orgnih.gov. | Modify histones and transcription factors, leading to changes in chromatin structure and gene activation or repression nih.govfrontiersin.org. |
| Arginine Demethylases (Erasers) | Enzymes that remove methyl groups from arginine residues. | Reverse the effects of PRMTs, providing a dynamic regulatory mechanism. The identity and function of these enzymes are an active area of research frontiersin.orgnih.gov. |
Amino acid esters, including this compound, are valuable precursors in the synthesis of more complex, biologically active molecules. The esterification of the carboxylic acid group is a common strategy to create "pro-drugs," which may have improved membrane permeability compared to the parent carboxylic acid nih.govresearchgate.net. This modification can enhance the cellular uptake of the compound, which can then be hydrolyzed by intracellular esterases to release the active agent.
This compound serves as a versatile building block in synthetic chemistry. For instance, research has shown the synthesis of new thiazolidine-4-one derivatives starting from L-arginine methyl ester, which were then evaluated for antioxidant and antimicrobial activities researchgate.net. Similarly, long-chain Nα-acyl arginine methyl esters have been synthesized and investigated as cationic surfactants and antimicrobial agents sapub.orgnih.gov. The synthesis of these compounds often involves the acylation of the α-amino group of the arginine methyl ester with a long-chain fatty acid chloride sapub.org.
The use of the D-isomer in such syntheses could lead to novel compounds with unique stereospecific activities or enhanced stability against enzymatic degradation, making this compound a valuable precursor for the development of new therapeutics and biochemical probes.
Materials Science and Regenerative Medicine Contexts
In materials science, amino acid derivatives are utilized to create novel biomaterials with specific chemical and mechanical properties. Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, are widely studied for applications in regenerative medicine, such as tissue scaffolding and drug delivery researchgate.net.
Arginine methyl ester has been used in the fabrication of polyion complex (PIC) gels. For example, a collagen-like polypeptide was modified to create a polycation by "arginylating" it, which was then mixed with a polyanion derivative to form a hydrogel researchgate.net. Such materials are explored for their ability to mimic the extracellular matrix and provide a suitable environment for cell growth and tissue regeneration researchgate.netspringernature.com. The properties of these hydrogels, including pore size and mechanical strength, can be tailored for specific applications, such as cartilage or bone tissue engineering researchgate.netjpmer.com.
The use of this compound in this context could impart specific properties to the resulting biomaterial, such as increased resistance to degradation by host enzymes. As biocompatibility is a critical requirement for any material used in regenerative medicine, materials derived from natural building blocks like amino acids are of significant interest springernature.comjpmer.com. The development of such advanced biomaterials is at the intersection of materials science and biology, aiming to create scaffolds and delivery systems that can actively support the body's own regenerative processes springernature.com.
Functionalization of Biomimetic Materials for Bio-Interfaces
The functionalization of biomimetic materials to create effective bio-interfaces is a cornerstone of regenerative medicine and tissue engineering. The goal is to develop materials that not only provide structural support but also actively communicate with biological systems, guiding cellular behavior to promote healing and integration. nih.gov A key strategy in achieving this is to modify the surface of otherwise inert materials with bioactive molecules that mimic the natural cellular environment. wikipedia.org
Arginine, a semi-essential amino acid, plays a pivotal role in these surface modification strategies due to the unique properties of its guanidinium group. This functional group is positively charged at physiological pH, enabling it to interact favorably with negatively charged cell surface components. Research has extensively focused on leveraging L-arginine and its derivatives, particularly the tri-peptide sequence Arginine-Glycine-Aspartic acid (RGD), to enhance the biocompatibility and bioactivity of various materials. wikipedia.orgfrontiersin.orgwikipedia.org The RGD motif is a fundamental component of extracellular matrix (ECM) proteins like fibronectin and vitronectin, serving as a primary recognition site for cell surface integrin receptors. frontiersin.orgwikipedia.org By immobilizing RGD-containing peptides onto a material's surface, a biomimetic interface is created that can significantly improve cell adhesion, proliferation, and differentiation. frontiersin.orgresearchgate.net
While the bulk of research has utilized L-arginine and RGD peptides, the principles underlying their efficacy can be extended to other forms of the amino acid, such as D-arginine and its esterified derivatives like this compound. The use of D-amino acids can offer advantages in terms of resistance to enzymatic degradation by proteases, potentially leading to more stable and long-lasting bio-interfaces.
Detailed Research Findings:
Studies have demonstrated that the incorporation of arginine-based molecules onto various substrates, including polymers, metals, and hydrogels, leads to significant improvements in their interaction with biological systems. For instance, hydrogel scaffolds functionalized with L-arginine have shown a crucial enhancement in fibroblast attachment and proliferation compared to non-functionalized scaffolds. mdpi.com Similarly, modifying the surface of hydrophobic polymers with arginine has been shown to render them more hydrophilic, leading to cell viability and adherence comparable to that of surfaces coated with natural ECM components like fibronectin. acs.orgresearchgate.net
In the context of biomedical implants, such as those made from titanium, surface modification with RGD peptides has been found to promote the osseointegration process. wikipedia.orgrsc.org These modifications not only enhance the attachment and migration of osteoblasts (bone-forming cells) but can also influence the local immune response in a manner that is favorable for tissue regeneration. wikipedia.orgrsc.org The method of attachment, whether through physical adsorption or covalent grafting, can influence the amount and stability of the peptide on the implant surface.
Furthermore, arginine-functionalized polymers have been investigated for their potential in creating multifunctional coatings that combine enhanced biocompatibility with antimicrobial properties. nih.govnih.govacs.org The cationic nature of arginine can disrupt bacterial membranes, providing a contact-killing effect that is beneficial for preventing implant-associated infections. nih.gov
The following interactive data table summarizes key findings from research on the functionalization of biomaterials with arginine and its derivatives for creating advanced bio-interfaces.
| Material | Functionalizing Agent | Method of Functionalization | Key Findings |
| Ternary Hydrogel (Carboxymethyl Cellulose–Chitosan–Polyvinyl Alcohol) | L-Arginine | Covalent conjugation (EDC chemistry) | Crucial for enhancing cell attachment and proliferation of fibroblasts. mdpi.com |
| Hydrophobic Polymer Film | L-Arginine | Layer-by-layer assembly with gold nanoparticles | Converted hydrophobic surface to hydrophilic; showed improved murine fibroblast adherence and viability, comparable to fibronectin-coated surfaces. acs.orgresearchgate.net |
| Titanium (Ti) Implants | Arginine–glycine–aspartic acid (RGD) peptide | Coating with a poly(lactide-co-glycolide) polymer containing RGD | Significantly enhanced osseointegration and increased the interfacial binding force between bone and the implant. rsc.org |
| Gelatin and Hyaluronic Acid Derivative Coating | Poly(arginine) | Incorporated into the film through transient interactions | Provided antimicrobial (contact-killing) properties and increased endothelial cell-cell contacts. nih.gov |
| Poly(Glycerol Sebacate) (PGS) | L-Arginine | Grafting onto the polymer backbone | Resulted in an antimicrobial material that inhibited the growth of Pseudomonas aeruginosa and Staphylococcus aureus while being biocompatible. mdpi.com |
| Poly(L-lactide-co-ɛ-caprolactone) (PLCL) fibrous meshes | RGD peptide | Graft polymerization using γ-ray irradiation | Enhanced adhesion, proliferation, and differentiation of preosteoblastic cells. researchgate.net |
While direct studies on this compound for the functionalization of biomimetic materials are not prevalent in the current literature, the extensive research on L-arginine and RGD peptides provides a strong rationale for its potential application in this field. The esterification of the carboxylic acid group in D-arginine could potentially influence its interaction with material surfaces and cellular components, offering a novel avenue for the design of advanced bio-interfaces with tailored properties.
Computational and Theoretical Approaches in D Arginine Methyl Ester Research
Molecular Modeling and Simulation Studies
Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. For D-arginine methyl ester, these studies focus on its three-dimensional structure and how it interacts with other molecules, such as biological receptors. Methods like molecular dynamics (MD) allow scientists to observe the motion of atoms in a system over time, providing a dynamic picture of molecular interactions and conformational changes.
Conformational analysis and ligand-receptor docking are computational methods used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net These techniques are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
In studies involving arginine analogs, molecular dynamics simulations have been used to investigate the stability and variation of protein-drug complexes. iiarjournals.org For instance, research on the binding of arginine analogues to the cytosolic arginine sensor for the mTORC1 pathway, CASTOR1, revealed specific conformational and interaction changes upon modification of the arginine structure. iiarjournals.org One study analyzed a group of arginine analogues, including an arginine-methyl ester (arginine-OMe). Molecular dynamics simulations showed that the replacement of the carboxyl group of L-arginine with a methyl ester group caused a slight rotation of the molecule. This subtle change was significant enough to abolish a hydrogen bond with the CASTOR1 residue Cys278 and form a new hydrogen bond with Val281. iiarjournals.org While this specific study used the L-arginine methyl ester, it highlights the sensitivity of receptor binding to minor chemical modifications. The research also noted that D-arginine possesses proficient hydrogen bonds that can facilitate its entry into the narrow binding pocket of CASTOR1. iiarjournals.org
Docking methodologies often employ a search algorithm and a scoring function to generate and evaluate different binding poses of a ligand within a receptor's active site. researchgate.net The flexibility of the ligand is a key consideration, and methods like flexible ligand docking with torsion minimization are used to find the most energetically favorable conformations. caltech.edu
Table 1: Comparison of Hydrogen Bond Interactions for L-Arginine and Arginine-OMe with CASTOR1 Residues This table is based on findings from molecular dynamics simulations.
| Interacting Molecule | CASTOR1 Residue | Interaction Type | Finding |
| L-Arginine | Cys278 | Hydrogen Bond | Forms a stable hydrogen bond at the C-terminus. iiarjournals.org |
| Arginine-OMe | Cys278 | Hydrogen Bond | The ester modification causes a rotation that abolishes this bond. iiarjournals.org |
| Arginine-OMe | Val281 | Hydrogen Bond | A new hydrogen bond is formed as a result of the conformational change. iiarjournals.org |
The study of intermolecular interactions is fundamental to understanding how this compound engages with its environment. These interactions, primarily non-covalent forces like hydrogen bonds and electrostatic interactions, govern its binding affinity and specificity to biological targets.
The guanidinium (B1211019) group of arginine is a key feature, often participating in critical interactions. For example, in the PAD4 enzyme, the substrate arginine's guanidinium group is recognized through a bidentate hydrogen bond interaction with two aspartate residues. acs.org This highlights the importance of specific electrostatic and hydrogen bonding patterns for molecular recognition. acs.org
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide fundamental insights that are not accessible through classical molecular modeling.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. rsc.org It is employed to understand electron distribution, molecular orbitals, and the nature of chemical bonds. Such studies can reveal how the electronic properties of this compound influence its behavior.
For example, DFT studies on the parent molecule, arginine, have been conducted to investigate its adsorption on surfaces like anatase TiO2. rsc.org These calculations help determine the geometries and electronic structures of the adsorbed molecule, providing a detailed picture of the surface-molecule interaction. rsc.org Similar studies on this compound could elucidate its electronic behavior upon interaction with various materials or biological molecules. DFT has also been instrumental in characterizing the electronic nature of complex intermediates in systems mimicking biological active sites, confirming the dominant role of specific electronic states. acs.org
Quantum chemical calculations are powerful tools for predicting the reactivity and stability of molecules. By analyzing the electronic structure, researchers can identify sites susceptible to chemical attack and predict the thermodynamics and kinetics of potential reactions.
A key aspect of this compound's chemical profile is the hydrolytic stability of its ester bond. The ester linkage is susceptible to hydrolysis, which would convert the compound to D-arginine and methanol. researchgate.net Studies on related compounds, such as N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, have shown that it is rapidly hydrolyzed in vivo to its active metabolite, N(G)-nitro-L-arginine (L-NOARG). nih.gov This biotransformation is critical to its biological activity. nih.gov The plasma half-life of L-NAME is very short (around 19 minutes), while its hydrolyzed product, L-NOARG, is much more stable with a half-life of nearly 23 hours. nih.gov This demonstrates the significant change in stability and pharmacokinetics upon ester hydrolysis. nih.gov
DFT calculations can be used to model such reaction pathways, predict energy barriers, and thus forecast the relative stability of the compound under different conditions, such as varying pH. acs.org This predictive power is essential for understanding how this compound would behave in a physiological environment.
Table 2: Pharmacokinetic Parameters of an Arginine Methyl Ester Derivative (L-NAME) in Humans This table shows experimental data for the related compound L-NAME and its metabolite, illustrating the impact of ester hydrolysis on stability and distribution.
| Compound | Half-Life (t½) | Volume of Distribution (Vd) | Key Finding |
| L-NAME | 19.2 minutes | 0.45 L/kg | Rapidly disappears from plasma, suggesting fast hydrolysis. nih.gov |
| L-NOARG | 22.9 hours | 1.96 L/kg | The active metabolite is far more stable and shows extensive tissue distribution. nih.gov |
In Silico Approaches for Biological Pathway Elucidation
In silico approaches use computer simulations to model and analyze complex biological systems, such as metabolic and signaling pathways. By integrating data from molecular docking, simulations, and systems biology, researchers can hypothesize and test the roles of specific molecules like this compound in biological processes.
Molecular dynamics simulations are a cornerstone of this approach. For example, simulations of arginine analogues, including arginine-OMe, interacting with the CASTOR1 protein have provided crucial insights into the mTORC1 signaling pathway. iiarjournals.org This pathway is a central regulator of cell growth and metabolism, and understanding how different molecules modulate it is a key area of research. The simulations helped to select potential inhibitors from a group of arginine analogues by predicting which ones could effectively compete with arginine for binding to CASTOR1. iiarjournals.org
Similarly, computational studies have been used to explore inhibitors for Protein Arginine Methyltransferases (PRMTs), enzymes that play a critical role in gene regulation and signal transduction. atlantis-press.com By performing molecular dynamics simulations and calculating binding free energies, researchers can understand how potential inhibitors interact with the enzyme and correlate these findings with experimental activity. atlantis-press.com Through these in silico investigations, the potential involvement of this compound or similar molecules in various cellular pathways can be explored, guiding future experimental validation.
Methodological Considerations and Advanced Analytical Techniques in D Arginine Methyl Ester Studies
Development of Quantitative Assays for D-Arginine Methyl Ester
Accurate quantification of this compound in complex biological matrices is fundamental to understanding its pharmacokinetics and metabolic fate. While methods are often developed for L-arginine and its methylated derivatives like asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), these techniques provide a foundation for assays specific to this compound. High-performance liquid chromatography (HPLC) is a commonly employed method for the separation and quantification of arginine and its analogues. nih.govnih.gov
Typically, these methods involve pre-column derivatization followed by fluorescence detection to enhance sensitivity and selectivity. nih.gov For instance, a validated HPLC assay can quantify arginine and various methylarginines in a single analytical run from small plasma volumes, which is advantageous for studies involving mouse models or archived samples. nih.gov Another advanced approach is the use of liquid chromatography-mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the simultaneous determination of multiple arginine-related compounds in plasma and cell culture supernatants. google.comnih.gov The development of such an assay for this compound would involve optimizing chromatographic separation to resolve it from other endogenous amino acids and its L-isomer, and developing specific mass transitions for accurate quantification. google.com
Table 1: Comparison of Analytical Techniques for Arginine Derivative Quantification
| Technique | Principle | Advantages | Considerations for this compound |
|---|---|---|---|
| HPLC with Fluorescence Detection | Chromatographic separation followed by derivatization and fluorescence measurement. nih.gov | Cost-effective, robust, validated for human and mouse plasma. nih.gov | Requires derivatization; method must be optimized for stereospecific separation from L-Arginine methyl ester. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass analysis of precursor and product ions. nih.gov | High sensitivity and specificity, allows for simultaneous quantification of multiple analytes, does not always require derivatization. nih.govresearchgate.net | Higher equipment cost; requires development of specific mass transitions and use of stable isotope-labeled internal standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to identify and quantify molecules. nih.gov | Robust, requires minimal sample preparation, provides structural information. nih.gov | Lower sensitivity compared to MS-based methods; may be challenging to distinguish between stereoisomers without chiral resolving agents. |
In Vitro Experimental Design and Execution
In vitro models are indispensable for dissecting the cellular and molecular mechanisms of this compound, free from the systemic complexities of a whole organism.
Cell culture systems provide a controlled environment to study the direct effects of this compound on specific cellular pathways. A variety of cell lines can be employed depending on the research question. For instance, endothelial cell lines like EA.hy926 are used to investigate the role of arginine derivatives in the nitric oxide (NO) signaling pathway. nih.gov Studies using such models can determine if this compound interacts with nitric oxide synthase (NOS) enzymes or affects cellular uptake of L-arginine. kent.ac.uk
Other relevant models include hepatocyte cell lines (e.g., BNL CL2) and adipocyte cells (e.g., 3T3 L1) to investigate metabolic effects. kent.ac.uk In these systems, researchers can assess changes in gene expression, protein levels, and the production of key metabolites in response to treatment with the compound. kent.ac.uk The use of stable isotope labeling by amino acids in cell culture (SILAC) proteomics is another powerful technique to identify global changes in protein arginine methylation in proliferating versus differentiated cells, a methodology that could be applied to study the specific effects of this compound. mdpi.com
Isolated organ and tissue perfusion systems bridge the gap between cell culture and whole-animal studies, allowing for the investigation of tissue-level responses in a controlled ex vivo environment. scireq.comharvardapparatus.com These systems maintain the viability and function of an organ after its removal from the animal by perfusing it with a nutrient and oxygen-rich solution. scireq.comadinstruments.com
The Langendorff-perfused isolated heart model is frequently used in cardiovascular research. scireq.com Studies on neonatal lamb and guinea pig hearts have utilized this system to examine the effects of various arginine stereoisomers. nih.govnih.gov In these experiments, D-arginine was used as a control compound to L-arginine and the NOS inhibitor L-nitro-arginine methyl ester (L-NAME). nih.govnih.gov The results consistently demonstrated that, unlike L-arginine, D-arginine had no significant effect on the recovery of cardiac function after ischemia, highlighting the stereospecificity of the L-arginine-NO pathway. nih.govnih.gov This type of setup would be ideal for directly comparing the physiological effects of this compound against its L-isomer on cardiac and vascular function. nih.gov
In Vivo Experimental Animal Models
In vivo studies are crucial for understanding the integrated physiological and potential pharmacological effects of this compound in a whole organism.
The choice of animal model depends heavily on the physiological system under investigation. mdpi.com Rodents, such as rats and mice, are widely used due to their genetic tractability, relatively short life cycle, and the availability of established disease models. mdpi.comnih.govnih.gov For example, rats have been used to study the hemodynamic effects of L-NAME, a structural analogue, demonstrating its impact on blood flow in various organs. nih.gov Mouse models, including those for chronic kidney disease, are valuable for investigating systemic changes in arginine metabolism and its cardiovascular consequences. mdpi.com
For studies requiring a closer physiological parallel to humans, larger animal models may be employed. mdpi.com For instance, dogs and non-human primates have been used in biodistribution and metabolic studies of arginine derivatives using techniques like positron emission tomography (PET). nih.govnih.gov The Murrah buffalo has even been used as a model to study the effects of L-NAME on the estrous cycle and hormonal profiles. researchgate.net The selection of any model for this compound research would require careful consideration of the species' metabolic pathways and the specific research question being addressed.
A critical aspect of in vivo research on arginine derivatives is accounting for stereoisomer specificity. Biological systems, particularly enzymes and receptors, are chiral and often exhibit high selectivity for one stereoisomer over another. The L-arginine/nitric oxide synthase pathway is a classic example of this specificity.
Numerous studies have incorporated D-isomers as essential negative controls to confirm that the observed effects of an L-arginine analogue are due to a specific biological interaction rather than a nonspecific chemical property. For example, in studies on endothelium-dependent relaxation in rabbit aorta, L-NMMA (an L-arginine analogue) inhibited relaxation, while its enantiomer, D-NMMA, had no effect. nih.gov Similarly, in isolated lamb hearts, D-arginine administration did not produce the beneficial effects on post-ischemia recovery seen with L-arginine. nih.gov Therefore, any in vivo investigation of this compound must be designed with parallel experiments using L-Arginine methyl ester to properly attribute and interpret the observed physiological outcomes. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| L-Arginine | L-Arg |
| D-Arginine | D-Arg |
| Asymmetric dimethylarginine | ADMA |
| Symmetric dimethylarginine | SDMA |
| NG-monomethyl L-arginine | L-NMMA |
| NG-monomethyl-D-arginine | D-NMMA |
| N(G)-nitro-L-arginine methyl ester | L-NAME |
Future Research Directions and Unexplored Avenues for D Arginine Methyl Ester
The unique biochemical properties of D-Arginine methyl ester, particularly its relationship with nitric oxide (NO) pathways and its distinct stereochemistry, position it as a compound of significant interest for future scientific exploration. While its L-isomer has been extensively studied, the D-form presents a number of unexplored avenues that could yield novel therapeutic agents and research tools. The following sections outline key areas for future investigation.
Q & A
Q. What are the key structural and physicochemical properties of D-Arginine methyl ester that influence its biological activity?
this compound (D-ArgOMe) is a chiral compound with a methyl ester group replacing the carboxylate in D-arginine. Its stereochemistry (specified by the "D" configuration) and esterification alter solubility, stability, and interaction with enzymes compared to L-arginine derivatives. Key properties include:
- Molecular formula : C₈H₁₉N₄O₂·2HCl (for the dihydrochloride salt) .
- Hydrogen bond donors/acceptors : 5 donors, 6 acceptors, contributing to polar interactions .
- LogP : ~-1.7, indicating moderate hydrophilicity .
- Stereochemical specificity : The D-configuration reduces recognition by mammalian nitric oxide synthases (NOS), making it useful in studies differentiating enantiomer-specific effects .
Q. How is this compound synthesized and characterized in laboratory settings?
Synthesis typically involves esterification of D-arginine using methanol under acidic conditions. Characterization methods include:
- Chromatography : Reverse-phase HPLC for purity assessment .
- Spectroscopy : Mass spectrometry (exact mass: 351.191 g/mol) and NMR to confirm stereochemistry .
- Functional assays : Testing inhibition of platelet Na+/H+ antiporter activity to validate bioactivity .
Advanced Research Questions
Q. What experimental design strategies optimize the study of this compound’s effects on platelet activation?
- Parameter selection : Critical variables include concentration (IC₅₀ ranges: 7.4–2206.7 µM), incubation time (pre-treatment ≥2 min), and assay conditions (e.g., Fura-2 for cytosolic Ca²⁺ measurement) .
- Controls : Use L-arginine esters and NOS inhibitors (e.g., L-NMMA) to isolate stereospecific vs. nitric oxide (NO)-mediated effects .
- Taguchi method : For multifactorial optimization (e.g., reaction temperature, catalyst type), as demonstrated in methyl ester synthesis studies .
Q. How does this compound modulate cytosolic calcium in platelets, and what contradictions exist in mechanistic interpretations?
- Primary mechanism : Inhibits Na+/H+ antiporter activity, reducing α-thrombin-induced Ca²⁺ influx (IC₅₀ = 497.4 µM) .
- Contradictions :
- While L-arginine esters increase cyclic GMP in some systems, D-ArgOMe shows no such effect in platelets, suggesting pathway divergence .
- Unlike L-NAME (a NOS inhibitor), D-ArgOMe does not enhance insulin secretion, highlighting context-dependent enantiomer effects .
Q. What methodological considerations address discrepancies in this compound’s role in nitric oxide pathways?
- Exclusion of NO interference : Use D-ArgOMe alongside L-arginine analogs (e.g., L-NAME) to confirm NO-independent actions .
- Validation techniques :
- Chemiluminescence assays for direct NO quantification .
- Knockout models (e.g., NOS-deficient cells) to isolate ester-specific effects .
- Dose-response profiling : Ensure physiological relevance, as high concentrations (>1 mM) may exhibit nonspecific ion channel modulation .
Q. How can researchers differentiate this compound’s enantiomer-specific effects in vascular studies?
- Comparative assays : Parallel testing of L- and D-arginine esters on:
- Vasodilation (e.g., aortic ring relaxation assays) .
- Leukocyte emigration (L-NAME enhances, while D-ArgOMe has no effect) .
- Stereochemical probes : Use deuterated or fluorescently tagged derivatives to track cellular uptake and metabolism .
Methodological Resources
- Statistical analysis : Apply ANOVA for multifactorial studies (e.g., Taguchi-designed experiments) to rank parameter contributions (e.g., catalyst concentration > temperature in ester synthesis) .
- Ethical compliance : Adhere to institutional guidelines for platelet sourcing (e.g., human donor protocols) and chemical safety (MSDS for hydrochloride salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
